Cas no 2172058-45-4 (2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine)
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine
- 2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- EN300-1582182
- 2172058-45-4
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- Inchi: 1S/C13H20N4/c1-8(2)15-11-9-6-7-14-10(9)16-12(17-11)13(3,4)5/h6-8H,1-5H3,(H2,14,15,16,17)
- InChI Key: IYRBKESLDUJKAD-UHFFFAOYSA-N
- SMILES: N1C(=C2C=CNC2=NC=1C(C)(C)C)NC(C)C
Computed Properties
- Exact Mass: 232.16879665g/mol
- Monoisotopic Mass: 232.16879665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 53.6Ų
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1582182-0.05g |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 0.05g |
$851.0 | 2023-05-26 | ||
| Enamine | EN300-1582182-0.1g |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 0.1g |
$892.0 | 2023-05-26 | ||
| Enamine | EN300-1582182-0.25g |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 0.25g |
$933.0 | 2023-05-26 | ||
| Enamine | EN300-1582182-0.5g |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 0.5g |
$974.0 | 2023-05-26 | ||
| Enamine | EN300-1582182-1.0g |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 1g |
$1014.0 | 2023-05-26 | ||
| Enamine | EN300-1582182-2.5g |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 2.5g |
$1988.0 | 2023-05-26 | ||
| Enamine | EN300-1582182-5.0g |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 5g |
$2940.0 | 2023-05-26 | ||
| Enamine | EN300-1582182-10.0g |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 10g |
$4360.0 | 2023-05-26 | ||
| Enamine | EN300-1582182-50mg |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 50mg |
$851.0 | 2023-09-24 | ||
| Enamine | EN300-1582182-100mg |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2172058-45-4 | 100mg |
$892.0 | 2023-09-24 |
2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-tert-butyl-N-(propan-2-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine
2-Tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comprehensive Overview
2-Tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known by its CAS number 2172058-45-4, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic compounds with a fused pyrrole and pyrimidine ring system. The structure of this compound is characterized by the presence of a tert-butyl group at the 2-position and an N-(propan-2-yl) substituent at the 4-position, which contributes to its unique chemical properties and potential biological activity.
The synthesis of 2-Tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves a multi-step process that typically begins with the preparation of the pyrrolopyrimidine core. This is often achieved through cyclization reactions involving appropriate starting materials such as amino acids or related compounds. The substitution pattern of the compound plays a crucial role in determining its stability, solubility, and bioavailability, making it a promising candidate for various applications in drug discovery.
Recent studies have highlighted the potential of pyrrolopyrimidine derivatives as inhibitors of key enzymes and receptors involved in disease pathways. For instance, research has shown that certain analogs of this compound exhibit potent inhibitory activity against kinases, which are critical targets in cancer therapy. The tert-butyl group at the 2-position is believed to enhance the compound's lipophilicity, thereby improving its ability to penetrate cellular membranes and interact with intracellular targets.
In addition to its enzymatic activity, 2-Tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for its potential as a modulator of ion channels and G-protein coupled receptors (GPCRs). These findings suggest that the compound could have applications in the treatment of neurological disorders, cardiovascular diseases, and inflammatory conditions. However, further preclinical studies are required to fully understand its pharmacokinetics, toxicity profile, and efficacy in vivo.
The structural versatility of this compound also makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents. By modifying the substituents at various positions on the pyrrolopyrimidine ring, researchers can fine-tune the compound's properties to target specific biological pathways or improve its pharmacokinetic profile. For example, recent advancements in medicinal chemistry have enabled the development of prodrugs and sustained-release formulations based on this core structure.
From an analytical standpoint, the characterization of 2-Tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine relies on a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods allow for precise determination of the compound's molecular structure and purity, ensuring that it meets the stringent quality standards required for pharmaceutical applications.
In conclusion, 2-Tert-butyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amino, with its unique chemical structure and promising biological activity, represents a valuable addition to the arsenal of compounds being explored for therapeutic purposes. As research in this area continues to evolve, it is anticipated that this compound will play an increasingly important role in drug discovery and development.
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